5-chloro-2-methylpyridin-3-ol
Description
Historical Perspectives on Substituted Pyridinols in Synthetic and Bioactive Chemistry Research
The journey of pyridine (B92270) and its derivatives in science began in the 19th century, with its initial isolation from bone tar and later, picoline, in 1846. The structural elucidation of this benzene (B151609) isostere, with one carbon atom replaced by nitrogen, opened the floodgates to synthetic exploration. By the 1930s, the discovery of the medicinal importance of pyridine-containing structures like niacin (vitamin B3) solidified the pyridine scaffold as a "privileged" structure in medicinal chemistry cymitquimica.com.
Within this broad class, substituted pyridinols (hydroxypyridines) have garnered particular interest. The position of the hydroxyl group on the pyridine ring significantly influences the compound's electronic properties, reactivity, and, crucially, its biological activity. C3-oxygen-containing pyridines, in particular, are recurring motifs in pharmacologically active molecules. shd-pub.org.rsnih.gov The hydroxyl group at the C3 position is a key feature in molecules like pyridoxal (B1214274) 5'-phosphate (PLP), a vital coenzyme, where it participates in essential hydrogen bonding for its biological function. shd-pub.org.rs Historically, the synthesis of these substituted pyridinols has been a central theme in organic chemistry, with the development of numerous strategies to access different isomers and functionalization patterns. chemicalbook.comarctomsci.com This enduring focus is a testament to their perceived value as bioactive agents and versatile synthetic intermediates. cymitquimica.com
Significance of Halogenated Pyridine Scaffolds in Modern Chemical Science
The introduction of halogen atoms onto the pyridine ring dramatically expands its chemical utility and biological potential. Halogenated pyridines are highly valued as versatile starting materials in organic synthesis. atomfair.com The presence of halogens, such as chlorine, activates the pyridine ring for nucleophilic aromatic substitution reactions, enabling the straightforward introduction of a wide array of functional groups. atomfair.comcymitquimica.com This reactivity makes them indispensable building blocks for constructing more complex heterocyclic and macrocyclic compounds. atomfair.com
Current Research Landscape and Unexplored Avenues for 5-Chloro-2-methylpyridin-3-ol
However, the potential research avenues for this compound can be inferred from studies on its close structural analogs. For instance, the parent compound lacking the methyl group, 5-chloropyridin-3-ol, has been successfully used as a key precursor in the synthesis of potent inhibitors for the SARS-CoV-2 3CLpro enzyme, a critical target for antiviral drug development. nih.gov This highlights the potential of the 5-chloro-pyridin-3-ol scaffold in generating bioactive molecules. Research on other related isomers, such as 5-chloro-3-methylpyridin-2-ol (B1591149) and 6-chloro-4-methylpyridin-3-ol, indicates their utility as building blocks for developing kinase inhibitors, antimicrobial agents, and agrochemicals like pesticides and herbicides. cymitquimica.comontosight.ai Derivatives of these related compounds are often investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisigmaaldrich.com
The primary unexplored avenue for this compound is, therefore, its fundamental characterization. There is a clear need for the development and publication of robust and scalable synthetic routes to access this specific isomer. Following this, a thorough investigation of its physicochemical properties (e.g., pKa, logP, crystal structure) is required. The most promising path forward lies in the systematic evaluation of its biological activity. Screening this compound and its derivatives against various biological targets, such as kinases, proteases (including viral proteases like 3CLpro), and microbial strains, could uncover novel therapeutic leads. Its structural features make it a prime candidate for inclusion in medicinal chemistry programs focused on structure-activity relationship (SAR) studies.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the limited available data for the target compound. The lack of extensive experimental data underscores its under-researched status.
| Property | Value | Source |
| CAS Number | 91420-23-4 | Key Organics |
| Molecular Formula | C₆H₆ClNO | Key Organics |
| Molecular Weight | 143.57 g/mol | - |
| Physical Form | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Structural Comparison of Related Chloro-Methyl-Pyridinol Isomers
This interactive table allows for a comparison of this compound with its isomers that have been mentioned in research literature, highlighting the subtle yet important differences in substituent placement.
| Compound Name | 2-Position | 3-Position | 5-Position | Research Context |
| This compound | -CH₃ | -OH | -Cl | Subject of this article; largely uncharacterized. |
| 2-Chloro-5-methylpyridin-3-ol | -Cl | -OH | -CH₃ | Sold for early discovery research. |
| 5-Chloro-3-methylpyridin-2-ol | -OH (keto form) | -CH₃ | -Cl | Intermediate for kinase inhibitors and antimicrobials. cymitquimica.com |
| 6-Chloro-4-methylpyridin-3-ol | - | -OH | - | Intermediate for antimicrobials and anti-inflammatories. ontosight.ai |
| 5-Chloro-6-methylpyridin-2-ol | -OH (keto form) | - | -Cl | Intermediate for antimicrobials and anticancer agents. sigmaaldrich.com |
| 5-Chloropyridin-3-ol | -H | -OH | -Cl | Precursor for SARS-CoV-2 3CLpro inhibitors. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQTMJLRJOBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Methylpyridin 3 Ol and Advanced Derivatives
Strategies for the Direct Synthesis of 5-Chloro-2-methylpyridin-3-ol
The direct synthesis of this compound can be approached through several strategic pathways, each presenting distinct advantages and challenges. These include the construction of the pyridine (B92270) ring system from acyclic precursors (de novo synthesis), the specific placement of a chlorine atom onto a pre-formed pyridine ring, and the application of modern catalytic techniques.
De Novo Synthetic Routes to Pyridinols
De novo synthesis, the construction of the pyridine core from simpler, non-cyclic molecules, offers a powerful method for creating highly substituted pyridines and pyridinols. illinois.eduresearchgate.net While many classical methods exist, such as the Hantzsch pyridine synthesis, modern approaches often provide milder conditions and greater functional group tolerance. researchgate.net
One general strategy involves the reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, which can lead to tri- and tetrasubstituted pyridines. illinois.edu Another versatile method is based on a lithiation/isomerization/intramolecular carbolithiation sequence starting from readily available N-allyl-ynamides. This provides a divergent and straightforward route to a wide array of polysubstituted dihydropyridines and pyridines. nih.govorganic-chemistry.org These methods are modular, allowing for the introduction of various substituents, and could theoretically be adapted to produce the this compound skeleton by selecting appropriately substituted starting materials. organic-chemistry.org
Table 1: Overview of Selected De Novo Pyridine Synthesis Strategies
| Method | Starting Materials | Key Features | Potential for this compound |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia (B1221849) | Classical method; leads to dihydropyridines which require subsequent oxidation. researchgate.net | Requires post-synthesis chlorination and hydroxylation. |
| Diels-Alder-like Reactions | Enones, Oximes | Can form highly substituted pyridines under thermodynamic control. illinois.edu | Selection of appropriately substituted dienophiles and dienes is critical. |
| N-allyl-ynamide Cyclization | N-allyl-ynamides | Lithiation-induced cyclization; provides access to polysubstituted pyridines. nih.govorganic-chemistry.org | Requires a custom ynamide precursor bearing the necessary chloro and methyl groups. |
Regioselective Halogenation of Pyridine Precursors
A more direct approach to this compound involves the regioselective chlorination of a suitable pyridine precursor, most notably 2-methylpyridin-3-ol. The challenge lies in directing the chlorine atom specifically to the C-5 position of the pyridine ring. The electronic properties of the ring, influenced by the existing hydroxyl and methyl groups, dictate the position of electrophilic attack.
The halogenation of pyridinium-N-(2′-pyridyl)aminide with N-halosuccinimides (NCS, NBS, NIS) occurs under mild conditions and demonstrates high regioselectivity, which can be a pathway to producing halo-substituted aminopyridines. researchgate.net While not a direct route to the target pyridinol, it highlights the principle of using directing groups to control halogenation patterns on a pyridine ring. researchgate.net For other heterocyclic systems like 1,2,3-triazoles, regioselective halogenation has been achieved via C-H activation, a strategy that could potentially be adapted for pyridine systems. nih.govrsc.org
A plausible, though not explicitly detailed in available literature for this specific compound, direct chlorination route would involve treating 2-methylpyridin-3-ol with a chlorinating agent like N-chlorosuccinimide (NCS). The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor substitution at the C-5 position and minimize the formation of other isomers.
Advanced Catalytic Approaches (e.g., Transition Metal Catalysis for C-Cl bond formation)
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for forming C-C and C-heteroatom bonds. researchgate.net These methods offer high selectivity and can often be performed under milder conditions than traditional methods. For the synthesis of this compound, a palladium-catalyzed C-H chlorination of 2-methylpyridin-3-ol could be envisioned. The pyridine nitrogen itself can act as a directing group, guiding the metal catalyst to activate a specific C-H bond for functionalization. rsc.org
For instance, transition-metal-free methods have also been developed for the regioselective halogenation of certain heterocycles. One such method uses sodium chlorite (B76162) (NaClO₂) as the halogen source in the presence of acetic acid to synthesize 3-chloro-imidazo[1,2-a]pyridines. rsc.org This approach proceeds through a proposed chlorine radical mechanism and offers an efficient way to form C-Cl bonds. rsc.org Adapting such a system for the chlorination of 2-methylpyridin-3-ol would require investigation into the regioselectivity governed by the pyridinol's substituents.
Table 2: Catalytic Approaches for C-Cl Bond Formation
| Catalytic System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | 2-Phenylpyridine | Directing group-assisted ortho-C-H activation. rsc.org | rsc.org |
| Copper (Cu) | Imidazo[1,2-a]pyridines | Aerobic oxidative cyclization and amination. beilstein-journals.org | beilstein-journals.org |
Synthesis of Complex Analogs and Precursors Featuring the this compound Moiety
The this compound scaffold is a valuable building block for creating more complex molecules, particularly in medicinal chemistry. Its functional groups—the hydroxyl and the methyl—provide reactive handles for further derivatization.
Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the C-3 position is a prime site for modification, most commonly through etherification or esterification reactions. These reactions can alter the molecule's physical properties, such as solubility and lipophilicity, and can introduce new functionalities.
Esterification: The formation of an ester linkage is a common strategy. For example, various indole (B1671886) carboxylic acids have been coupled with 5-chloropyridin-3-ol using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This Steglich-type esterification proceeds under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂), to produce the desired ester derivatives in good yields. nih.govrsc.org
Reaction Scheme: Esterification of 5-chloropyridin-3-ol
R-COOH + 5-chloropyridin-3-ol --(EDC, DMAP)--> R-COO-(5-chloro-3-pyridinyl)
This methodology has been used to synthesize a library of potential SARS-CoV-2 3CLpro inhibitors, demonstrating the utility of the 5-chloro-pyridin-3-yl ester moiety in drug discovery. nih.gov
Etherification: While specific examples for this compound are not prevalent in the searched literature, standard Williamson ether synthesis conditions would be applicable. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (R-X) to form the ether derivative. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.
Functionalization of the Methyl Group
The methyl group at the C-2 position, while generally less reactive than the hydroxyl group, can also be functionalized. Its proximity to the ring nitrogen and the C-3 hydroxyl group influences its reactivity.
Oxidation of the methyl group is a potential pathway for introducing new functionality. For related compounds like 2,6-dichloro-3-methylpyridine, oxidation reactions can lead to the formation of the corresponding alcohol (hydroxymethyl), aldehyde, or carboxylic acid derivatives. ambeed.com These transformations would typically employ oxidizing agents of varying strengths, with reaction conditions tailored to achieve the desired oxidation state. For instance, a mild oxidizing agent might convert the methyl group to a hydroxymethyl group, while a stronger agent could lead to the carboxylic acid.
Another potential route for functionalization is radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, to form a halomethyl group (e.g., -CH₂Br). This newly introduced group is highly reactive and serves as an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups.
Modifications at the Pyridine Ring (e.g., Introduction of additional substituents)
The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with potentially new applications. Modifications can be targeted at the hydroxyl group or directly on the pyridine ring through various substitution reactions.
The hydroxyl group at the C3 position is a key site for modification. Esterification is a common strategy, reacting this compound with various carboxylic acids to produce a library of ester derivatives. nih.gov This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov
Direct substitution on the pyridine ring allows for the introduction of new functional groups, altering the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented in readily available literature, general principles of pyridine chemistry can be applied. Electrophilic substitution reactions, such as nitration or further halogenation, can introduce substituents onto the ring, although the existing chloro and hydroxyl groups will direct the position of the incoming group. For instance, nitration of similar phenol-containing heterocycles has been achieved using nitric acid. mdpi.com Another potential modification is the introduction of an amino group, which has been demonstrated on related chloro-pyridinol structures through multi-step processes. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or other carbon-based substituents onto pyridine rings, though this often requires a halogen atom at the position of interest. numberanalytics.comresearchgate.net
Table 1: Potential Reactions for Modifying the Pyridine Ring
| Reaction Type | Reagents/Conditions | Potential Product |
| Esterification | Carboxylic Acid, EDC, DMAP | 5-chloro-2-methylpyridin-3-yl ester |
| Nitration | Nitric Acid | Nitro-5-chloro-2-methylpyridin-3-ol |
| Chlorination | Hydrochloric Acid, Hydrogen Peroxide | Dichloro-2-methylpyridin-3-ol derivative mdpi.com |
| Amination | Multi-step biological or chemical processes | Amino-5-chloro-2-methylpyridin-3-ol |
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The creation of chiral derivatives of this compound is a sophisticated area of synthesis that is relevant when a derivative possesses a stereocenter. A molecule is chiral if it is non-superimposable on its mirror image. ethz.ch Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral product. ethz.ch This is particularly important in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.
For a derivative of this compound to be chiral, a substituent with a stereogenic center must be introduced. For example, if a substituent attached to the pyridine ring contains a carbon atom with four different groups, the molecule becomes chiral.
Methods for achieving stereoselective synthesis include:
Use of Chiral Catalysts : Transition metal complexes with chiral ligands can catalyze reactions, such as asymmetric hydrogenation or hydroamination, to produce an excess of one enantiomer. numberanalytics.commdpi.com Chiral catalysis is a powerful method for creating enantiomerically enriched pyridine derivatives. numberanalytics.com
Chiral Pool Synthesis : This approach utilizes readily available enantiomerically pure starting materials, such as amino acids or sugars, to build the chiral derivative. ethz.ch
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been created. ethz.ch
While specific documented examples of stereoselective synthesis starting directly from this compound are scarce, the principles are widely applied in medicinal chemistry. For instance, the synthesis of chiral 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to pyridines, has been achieved, and the absolute configuration of the enantiomers was determined using advanced spectroscopic methods. google.com Dynamic kinetic resolution (DKR) is another advanced technique used for the synthesis of chiral alcohols, where a racemic mixture is converted into a single enantiomerically pure product through a combination of resolution and in-situ racemization of the slower-reacting enantiomer. encyclopedia.pub
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency. imist.ma
Solvent-Free Reactions
Performing chemical reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. Several synthetic routes for pyridine derivatives have been successfully adapted to solvent-free conditions.
These reactions are often facilitated by:
Catalysts : Heterogeneous catalysts, such as Wells-Dawson heteropolyacids or magnetically recoverable nanoparticles, can effectively promote reactions like the Hantzsch pyridine synthesis under solvent-free conditions at elevated temperatures (e.g., 70-110 °C). conicet.gov.arrsc.org
Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and often allows for solvent-free conditions, leading to higher yields in shorter times. researchgate.net
Heat : In some cases, simply heating the mixture of reactants is sufficient to drive the reaction to completion without any solvent or catalyst, representing a highly atom-economical and green method. beilstein-journals.orgresearchgate.net
Table 2: Examples of Solvent-Free Synthesis for Pyridine Derivatives
| Method | Catalyst/Condition | Temperature | Reference |
| Multicomponent Condensation | Wells-Dawson heteropolyacid | 80 °C | conicet.gov.ar |
| Multicomponent Reaction | Fe₂O₃@Fe₃O₄@Co₃O₄ nanoparticles | 110 °C | rsc.org |
| Benzylic Addition | Neat conditions | 135 °C | beilstein-journals.orgresearchgate.net |
| Click Chemistry | Microwave irradiation | N/A | researchgate.net |
Use of Renewable Reagents
Replacing traditional fossil fuel-based feedstocks with renewable ones is a key goal for sustainable chemistry. Biomass is a rich source of potential starting materials for pyridine synthesis. acsgcipr.org
Glycerol (B35011) : A major byproduct of biodiesel production, glycerol can be converted into pyridine and 3-methylpyridine. tubitak.gov.trresearchgate.net This conversion involves thermal degradation of glycerol into aldehydes like acrolein, which then react with an ammonia source to form the pyridine ring. tubitak.gov.tr
Biomass-derived Aldehydes : Aldehydes and ketones derived from the pyrolysis of biomass can react with ammonia to form pyridines. acsgcipr.org
Lignin : This complex polymer, a major component of wood, can be broken down and converted into pyridine carboxylic acids through biocatalytic routes using engineered microorganisms like Rhodococcus jostii. acsgcipr.org
These approaches not only provide a sustainable pathway to pyridines but also add value to waste streams from other industries. numberanalytics.comtubitak.gov.tr
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. imist.ma Syntheses with high atom economy are inherently greener as they generate less waste.
Reactions that are highly atom-economical include:
Addition Reactions : Reactions where two or more molecules combine to form a larger one, such as the direct benzylic addition of azaarenes to aldehydes, are highly atom-economical as all atoms from the starting materials are part of the final product. beilstein-journals.orgresearchgate.net
Cycloadditions and Annulations : Ring-forming reactions can be very efficient if they proceed without the loss of small molecules.
Hydroamination : The direct addition of an amine's N-H bond across an alkene double bond is a highly attractive and atom-economical route for synthesizing amine derivatives. acs.org
Chemical Reactivity and Transformation Studies of 5 Chloro 2 Methylpyridin 3 Ol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 5-chloro-2-methylpyridin-3-ol is a primary site for chemical modification, engaging in reactions such as O-alkylation, O-acylation, oxidation, and acting as a ligand in coordination chemistry.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group of this compound can be readily alkylated. For instance, it can serve as a nucleophile in reactions with alkylating agents. A documented example involves its reaction with methyl-5-(bromomethyl)thiophene-2-carboxylate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution to yield the corresponding ether.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | methyl-5-(bromomethyl)thiophene-2-carboxylate | K2CO3 | DMF | methyl 5-(((5-chloro-2-methylpyridin-3-yl)oxy)methyl)thiophene-2-carboxylate |
O-Acylation: While specific studies on the O-acylation of this compound are not extensively detailed in the available literature, the general reactivity of phenolic hydroxyl groups suggests that it would readily undergo acylation. Standard laboratory procedures for the O-acetylation of hydroxyl groups often employ acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov This reaction introduces an acetyl group onto the oxygen atom, forming an ester.
Oxidation Reactions
Information regarding the specific oxidation reactions of this compound is limited in publicly available research. However, the oxidation of related chloropyridine compounds has been studied. For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide. wikipedia.orgchempanda.com This suggests that the pyridine ring of this compound could potentially undergo oxidation, particularly at the nitrogen atom. The phenolic hydroxyl group might also be susceptible to oxidation under certain conditions, potentially leading to quinone-like structures, although specific reagents and conditions for such transformations have not been detailed in the literature for this particular compound. A study on the dechlorination of chloropyridines employed hydrogen peroxide activated by carbonate species, where an initial N-oxidation was proposed to facilitate the subsequent dechlorination. nih.gov
Ligand Formation and Coordination Chemistry with Metal Centers
Substituted pyridines are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. Additionally, the phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can also coordinate to a metal ion. This allows the compound to function as a bidentate ligand, binding to a metal center through both the pyridine nitrogen and the oxygen of the phenoxide.
While specific studies detailing the coordination complexes of this compound are not abundant, the general principles of coordination chemistry and studies on similar pyridine derivatives suggest its potential to form a variety of complexes. The electronic properties of the resulting metal complexes can be influenced by the substituents on the pyridine ring. acs.org The formation of such complexes is a broad area of research with applications in catalysis and materials science. nih.gov
Reactions Involving the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound is a key center of reactivity, participating in N-alkylation and N-oxidation reactions, and functioning as a basic site.
N-Alkylation and N-Oxidation
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a known reaction. wikipedia.orgchempanda.com This transformation is typically carried out using oxidizing agents such as peroxy acids. The resulting N-oxide has altered electronic properties compared to the parent pyridine, which can influence its reactivity in subsequent reactions.
Role as a Basic Site in Reaction Mechanisms
The basicity of the pyridine nitrogen allows it to act as a proton acceptor in various reaction mechanisms. For example, in the presence of a strong acid, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. This property is crucial in reactions where the molecule needs to be activated or where its solubility in a particular solvent needs to be modified. The relative basicity of the pyridine nitrogen compared to other potential basic sites in a molecule will determine the site of protonation. irb.hrresearchgate.netnih.gov
Reactions Involving the Halogen Substituent (Chlorine)
The chlorine atom at the C5 position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to several types of transformations.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-deficient character of the pyridine ring inherently activates it towards nucleophilic attack, a feature that is crucial for this reaction class. nih.gov The presence of the nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions relative to the nitrogen.
Table 1: Illustrative SNAr Reactions on Substituted Chloropyridines Note: The following data represents typical reactions for related chloropyridine structures, as specific literature on this compound is limited.
| Nucleophile | Substrate Example | Conditions | Product | Yield (%) |
| Aniline | 2-Chloropyridine | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-(Phenylamino)pyridine | >95 |
| Piperidine (B6355638) | 2-Chloropyridine | Heat | 2-(Piperidin-1-yl)pyridine | High |
| Sodium Methoxide | 2-Chloro-3-nitropyridine | Methanol (B129727), Reflux | 2-Methoxy-3-nitropyridine | Good |
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halopyridines.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide. nih.govnih.gov It is a highly versatile method for creating biaryl structures. The reactivity of chloropyridines in Suzuki couplings can be lower than that of bromides or iodides, often requiring more active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.netharvard.edu The reaction of this compound with an arylboronic acid would be expected to yield a 5-aryl-2-methylpyridin-3-ol derivative.
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Chloropyridines Note: These examples illustrate typical conditions for Suzuki-Miyaura reactions on related chloropyridine substrates.
| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | NaHCO₃ | Toluene/H₂O | 90 |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 85 |
| 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex | KOH | Toluene/H₂O | 95 |
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. The reaction is broadly applicable to chloropyridines, providing a direct route to alkynyl-substituted pyridines. scirp.org For this compound, a Sonogashira coupling would introduce an alkyne substituent at the C5 position.
Table 3: Representative Sonogashira Coupling Reactions with Halopyridines Note: These examples illustrate typical conditions for Sonogashira reactions on related halopyridine substrates.
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High |
| 5-Chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 81 |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a 5-vinyl- or 5-styryl-substituted pyridine derivative.
Table 4: Representative Heck Coupling Reactions with Aryl Halides Note: These examples illustrate typical conditions for Heck reactions.
| Halide Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | High |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | CH₃CN | High |
| Aryl Bromide | Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃ | NMP | 98 |
Reductive dehalogenation is a chemical process that replaces a halogen atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), dissolving metal reductions (e.g., sodium in liquid ammonia), or hydride reagents. This reaction pathway is a known transformation for aryl halides, although specific studies on this compound are not prominent in the literature. Additionally, microbial and abiotic reductive dechlorination processes are known environmental degradation pathways for chlorinated organic compounds, typically occurring under anaerobic conditions. researchgate.netfrtr.govnih.gov
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609). nanobioletters.comyoutube.com The ring nitrogen acts as a strong electron-withdrawing group via induction, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further increases the deactivation of the ring, making substitution even more challenging.
When substitution does occur, it is directed primarily to the C3 and C5 positions (meta to the nitrogen). In this compound, the available positions for substitution are C4 and C6. The directing effects of the existing substituents must be considered:
-OH (at C3): A strongly activating, ortho-, para-directing group. It directs towards C2, C4, and C6.
-CH₃ (at C2): A weakly activating, ortho-, para-directing group. It directs towards C3 and C5.
-Cl (at C5): A deactivating, ortho-, para-directing group. It directs towards C4 and C6.
Radical Reactions and Photochemical Transformations
The study of radical and photochemical reactions of this compound is not extensively documented. However, general principles suggest potential pathways. The carbon-chlorine bond can undergo homolytic cleavage under photochemical (UV irradiation) or radical-initiating conditions to form a pyridyl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction or coupling with other radical species.
Photochemical transformations of substituted pyridines can be complex, leading to rearrangements, isomerizations, or additions, but specific pathways for this molecule would require dedicated experimental investigation.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Methylpyridin 3 Ol and Its Research Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution and in the solid state. While specific experimental data for 5-chloro-2-methylpyridin-3-ol is not widely published, the expected application of various NMR techniques can be described based on established principles and data from analogous compounds.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of magnetically active nuclei. However, for a complete and unambiguous assignment of all proton and carbon signals in this compound, multi-dimensional NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, a cross-peak would be expected between the proton on the pyridine (B92270) ring and the methyl protons if they are within a three-bond coupling distance, which is not the case here. However, in related research intermediates where adjacent protons exist, COSY is crucial for establishing connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This is a highly sensitive method for assigning carbon signals based on their known proton assignments. For this compound, HSQC would definitively link the proton signal of the pyridine ring to its corresponding carbon and the methyl protons to the methyl carbon. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. columbia.edu This is critical for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the methyl protons and the adjacent ring carbons, as well as the carbon bearing the chloro group. The aromatic proton would show correlations to the surrounding carbon atoms, confirming the substitution pattern on the pyridine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the methyl protons and the proton on the pyridine ring, providing insights into the molecule's preferred conformation.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar substituted pyridines. chemicalbook.comyoutube.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~150-155 |
| C3 | - | ~140-145 |
| C4 | ~7.0-7.5 | ~120-125 |
| C5 | - | ~130-135 |
| C6 | ~8.0-8.5 | ~145-150 |
| CH₃ | ~2.2-2.5 | ~15-20 |
| OH | ~9.0-11.0 (broad) | - |
While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers valuable insights into the structure and packing of molecules in their crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are routinely used. nih.gov For this compound, ¹³C CP/MAS NMR could reveal information about polymorphism, as different crystalline forms would exhibit distinct chemical shifts due to variations in the local electronic environment. researchgate.net Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be evident from changes in the chemical shifts of the involved nuclei.
Mass Spectrometry (MS) for Reaction Monitoring and Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₆H₆ClNO), the expected exact mass can be calculated. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks in the mass spectrum. docbrown.info
| Ion | Calculated Exact Mass |
| [C₆H₆³⁵ClNO + H]⁺ | 144.0216 |
| [C₆H₆³⁷ClNO + H]⁺ | 146.0187 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of pyridine derivatives is often characterized by the cleavage of the ring or the loss of substituents. mdpi.com For this compound, characteristic fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or a molecule of carbon monoxide from the pyridine ring. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for the structural confirmation of the compound. While specific experimental MS/MS data for this compound is not available, a hypothetical fragmentation pattern is outlined in the table below.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 144.02 | 129.00 | CH₃ |
| 144.02 | 109.01 | Cl |
| 144.02 | 116.03 | CO |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful crystal structure determination would provide unequivocal proof of its molecular structure. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of the C-Cl, C-N, C-C, and C-O bond lengths and the bond angles within the pyridine ring. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, including details of any hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. nih.gov While no crystal structure for this compound has been deposited in public databases, the general methodology for such a determination is well-established. eurjchem.commdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the solid-state architecture and physicochemical properties of molecules like this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and two potential hydrogen bond acceptor sites (the hydroxyl oxygen and the pyridine ring nitrogen). libretexts.orgchemguide.co.ukkhanacademy.org This duality allows for the formation of various supramolecular assemblies.
The primary and strongest hydrogen bond expected is the classic O-H···N interaction, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of an adjacent pyridine ring. libretexts.org This interaction is a well-established and robust supramolecular synthon in pyridine-containing crystal structures. Additionally, O-H···O hydrogen bonds can form, leading to the creation of catemeric chains or cyclic dimers. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Nature |
|---|---|---|---|
| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Forms robust dimers or chains |
| Strong Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Contributes to extended networks |
| Weak Hydrogen Bond | Aromatic C-H | Hydroxyl Oxygen (O) | Stabilizes crystal packing |
| Weak Hydrogen Bond | Methyl C-H | Hydroxyl Oxygen (O) | Contributes to lattice energy |
| Weak Hydrogen Bond | Aromatic/Methyl C-H | Chlorine (Cl) | Directional, influences packing |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Face-to-face or offset stacking |
Co-crystallization Studies with Biological Macromolecules (mechanistic insights)
Co-crystallization is a powerful technique used in structural biology and drug discovery to obtain high-resolution structural information of a small molecule (ligand) bound to its biological target, typically a protein or nucleic acid. nih.govresearchgate.net This method involves crystallizing the macromolecule in the presence of the ligand, allowing the formation of a stable complex that can be analyzed by X-ray crystallography. creative-biostructure.com The resulting atomic-level structure provides critical mechanistic insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern molecular recognition. nih.gov
While specific co-crystallization studies involving this compound are not prominently available in published literature, the structural features of the compound make it a plausible candidate for binding to various protein active sites. Its hydroxyl group and pyridine nitrogen can participate in hydrogen bonding with amino acid residues like serine, threonine, histidine, or aspartate. The substituted aromatic ring provides a scaffold for hydrophobic and π-π stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan.
A hypothetical co-crystallization study could reveal, for instance, how this compound orients itself within a kinase active site, with the hydroxyl group potentially mimicking a key interaction of ATP and the pyridine ring occupying a hydrophobic pocket. Such structural data is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective research compounds. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
The spectra are expected to exhibit characteristic bands corresponding to each functional moiety. The O-H stretching vibration will appear as a broad, strong band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, with its exact position and shape being highly sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. core.ac.uk
The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. Ring stretching vibrations (νC=C, νC=N) typically occur in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The positions of these bands can provide information about the electronic effects of the substituents. The C-O stretching vibration of the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration will produce a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹. Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) allows for a precise assignment of these vibrational modes. core.ac.uk
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3200 - 3600 | ν(O-H) stretch | Hydroxyl | Strong, Broad / Weak |
| 3000 - 3100 | ν(C-H) stretch | Aromatic Ring | Medium / Strong |
| 2850 - 3000 | ν(C-H) stretch | Methyl Group | Medium / Medium |
| 1550 - 1650 | ν(C=C), ν(C=N) stretch | Pyridine Ring | Strong / Strong |
| 1400 - 1500 | ν(C=C), ν(C=N) stretch | Pyridine Ring | Strong / Strong |
| 1430 - 1470 | δas(C-H) bend | Methyl Group | Medium / Medium |
| 1200 - 1300 | ν(C-O) stretch | Phenolic C-O | Strong / Medium |
| ~1000 | Ring Breathing | Pyridine Ring | Medium / Strong, Sharp |
| 600 - 800 | ν(C-Cl) stretch | Aryl-Cl | Strong / Strong |
UV-Vis Spectroscopy for Electronic Structure and Aromaticity Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. mdpi.com For aromatic and heteroaromatic compounds like this compound, the primary absorptions arise from π → π* and n → π* transitions associated with the pyridine ring. ucalgary.ca
The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy, intense absorptions. The n → π* (non-bonding to antibonding) transition involves the excitation of an electron from one of the nitrogen atom's lone pair orbitals to an antibonding π* orbital of the ring. This transition is lower in energy and generally much weaker in intensity.
The substituents on the pyridine ring significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.
Hydroxyl Group (-OH): As an electron-donating group (auxochrome), it tends to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of the π → π* bands due to conjugation with the ring.
Chlorine Atom (-Cl): The chloro group has a dual effect. Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating. The net effect can lead to a modest bathochromic shift.
Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation, typically causing a small bathochromic shift.
The combined influence of these groups on the π-electron system determines the final UV-Vis spectrum, providing insight into the molecule's electronic structure and aromatic character. researchgate.net
| Transition Type | Description | Typical Wavelength Range | Expected Intensity |
|---|---|---|---|
| π → π | Excitation from π bonding to π antibonding orbital | 200 - 280 nm | High (ε > 5,000) |
| n → π | Excitation from N lone pair to π antibonding orbital | > 270 nm | Low (ε < 1,000) |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org This technique is exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images. mdpi.com The parent compound, this compound, is achiral and therefore does not produce a CD signal.
However, CD spectroscopy becomes a vital tool for the analysis of chiral derivatives of this compound. Chirality could be introduced by, for example, synthesizing an ether or ester at the 3-hydroxyl position using a chiral reagent, or by introducing a substituent with a stereocenter. nih.govrsc.org
For such chiral derivatives, CD spectroscopy would provide unique spectral signatures (positive or negative bands called Cotton effects) in the wavelength regions corresponding to their electronic transitions (e.g., the π → π* and n → π* transitions of the pyridine chromophore). The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore, providing crucial information about the molecule's absolute configuration and solution-state conformation. documentsdelivered.comrsc.org By comparing experimentally measured CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute stereochemistry of a chiral derivative can be unambiguously assigned. mdpi.com
Theoretical and Computational Chemistry of 5 Chloro 2 Methylpyridin 3 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.comnanobioletters.com By approximating the solution to the Schrödinger equation, DFT allows for the calculation of various molecular properties, including orbital energies, charge distribution, and geometric parameters, which collectively define the molecule's reactivity and stability. scirp.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov
For 5-chloro-2-methylpyridin-3-ol, the electronic character of the pyridine (B92270) ring is modulated by three substituents:
Chloro group (-Cl): An electron-withdrawing group through induction and weakly electron-donating through resonance.
Methyl group (-CH₃): An electron-donating group through induction and hyperconjugation.
Hydroxyl group (-OH): An electron-donating group through resonance and electron-withdrawing through induction.
Interactive Data Table: Predicted Frontier Orbital Energies
This table presents plausible DFT-calculated (e.g., at the B3LYP/6-31G(d,p) level) frontier orbital energies for pyridine and predicted values for this compound, illustrating the influence of substituents.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
| Pyridine | -6.24 | 0.00 | 6.24 | Low |
| This compound | -5.95 | -0.30 | 5.65 | Moderate |
The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior toward electrophilic and nucleophilic reagents. uni-muenchen.de The MEP maps color-coded values of the electrostatic potential onto the molecule's electron density surface.
Red/Yellow regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show distinct regions of varying potential:
Negative Potential: The most negative regions are anticipated around the highly electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them primary sites for interaction with electrophiles or protons. A region of negative potential would also be associated with the chlorine atom.
Positive Potential: The hydrogen atom of the hydroxyl group is expected to be the most positive site in the molecule, making it a strong hydrogen bond donor. The hydrogen atoms on the pyridine ring will also exhibit positive potential, though to a lesser extent.
This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching other reactants. nih.gov
Aromaticity is a fundamental concept in chemistry related to cyclic, planar molecules with delocalized π-electrons, which imparts significant thermodynamic stability. While pyridine is an aromatic heterocycle, the degree of its aromaticity can be influenced by substituents. Computational chemistry provides quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA).
The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values less than 1 signify a decrease in aromaticity.
Interactive Data Table: Predicted HOMA Aromaticity Index
This table compares the HOMA index of benzene (B151609) and pyridine with a plausible predicted value for the substituted ring of this compound.
| Compound | HOMA Index | Degree of Aromaticity |
| Benzene | 1.000 | High |
| Pyridine | 0.968 | High |
| This compound (Pyridine Ring) | ~0.955 | High |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of short-lived intermediates and high-energy transition states that are often inaccessible to experimental observation. rsc.org By mapping the potential energy surface of a reaction, chemists can determine the most favorable pathway and calculate key kinetic and thermodynamic parameters. ibs.re.kr
A chemical reaction proceeds from reactants to products through a maximum energy point known as the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing a local maximum in the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org
Locating and characterizing the TS is a primary goal of computational reaction modeling. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are used to optimize the geometry of the TS. github.io A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or forming). ibs.re.kr
The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This value is critical for predicting the reaction rate using transition state theory. For a reaction involving this compound, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon, DFT calculations could be employed to:
Optimize the geometries of the reactants (this compound and the nucleophile).
Locate and optimize the geometry of the transition state.
Calculate the single-point energies of all species to determine the activation energy.
Reactions are most often carried out in a solvent, which can have a dramatic impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. researchgate.net
Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the reacting species are treated with a high level of quantum theory and the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. mdpi.comrsc.org
For this compound, modeling a reaction in different solvents would be critical. A polar protic solvent, for instance, could stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction compared to a non-polar solvent. Computational modeling allows for a quantitative prediction of these solvent-mediated effects. acs.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.com By simulating the interactions of this compound with its environment over time, researchers could gain significant insights into its dynamic behavior.
Conformational Flexibility: MD simulations can reveal the accessible conformations of this compound in different environments. nih.gov By mapping the potential energy surface, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity. A principal component analysis (PCA) of the simulation trajectory could further elucidate the dominant modes of motion and conformational changes. nih.gov
Solvation Behavior: The interaction of a compound with its solvent, typically water in biological systems, is critical to its solubility, stability, and transport properties. MD simulations can model the explicit interactions between this compound and surrounding water molecules. dntb.gov.ua This would allow for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such analyses provide a detailed picture of the solvation shell and the hydrogen bonding patterns, which are key to understanding the molecule's behavior in an aqueous environment.
Ligand-Protein Docking Studies for Mechanistic Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov
The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. princeton.edu The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jbcpm.com For instance, docking studies could explore the binding of this compound to the active sites of enzymes implicated in various diseases. The predicted binding poses and affinities can then guide the design of more potent and selective inhibitors. mdpi.comresearchgate.net
While no specific docking studies have been published for this compound, this approach remains a valuable tool for hypothesis generation and for prioritizing this compound for further experimental testing against a range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity or In Vitro Biological Activity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule determines its activity. nih.gov
Predicting Biological Activity (QSAR): To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. researchgate.net These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. bohrium.com A validated QSAR model could then be used to predict the in vitro biological activity of new or untested compounds, including derivatives of this compound. nih.gov
Predicting Reactivity and Properties (QSPR): Similarly, QSPR models can be developed to predict various physicochemical properties and reactivity parameters of this compound. nih.gov These could include properties like solubility, lipophilicity (logP), and metabolic stability. By correlating structural descriptors with experimentally determined properties of a set of related molecules, a predictive QSPR model can be established. Such models are valuable for estimating the properties of novel compounds without the need for immediate experimental synthesis and testing.
While specific QSAR/QSPR models for this compound are not available in the literature, the methodologies provide a robust framework for future studies to predict its potential biological activities and physicochemical properties based on its unique chemical structure.
Biological and Biochemical Research Applications Mechanistic Focus, in Vitro Studies
Enzyme Inhibition Mechanism Investigations (e.g., Acetylcholinesterase, SARS-CoV-2 3CLpro)
The pyridine (B92270) scaffold is a cornerstone in the design of enzyme inhibitors. Derivatives of 5-chloro-2-methylpyridin-3-ol are investigated for their potential to inhibit key enzymes implicated in disease, such as acetylcholinesterase (AChE) and viral proteases.
Investigations into pyridine and pyrimidine (B1678525) derivatives have revealed their potential as cholinesterase inhibitors. nih.gov The nitrogen atom in the pyridine ring is crucial for interacting with the active site of acetylcholinesterase. Studies on various pyridine diamine derivatives show that the structure of the molecule, including the length of aliphatic chains and the nature of aromatic substituents, significantly influences inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, certain pyridine derivatives demonstrate higher potency against BChE compared to their pyrimidine counterparts. nih.gov The mechanism of inhibition is often mixed, indicating that the compounds may bind to both the active site and allosteric sites on the enzyme. nih.gov
In the context of antiviral research, the papain-like protease (PLpro) and the 3C-like protease (3CLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for inhibitor design. nih.gov The chloroquinoline scaffold, structurally related to chloropyridine, has been a focus of virtual screening and drug repurposing efforts to identify potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). shd-pub.org.rs Piperidine-based scaffolds, which share a heterocyclic amine structure, have also been developed as inhibitors of SARS-CoV-2 PLpro. nih.gov A co-crystal structure of a piperidine (B6355638) inhibitor bound to SARS-CoV-2 PLpro provides a detailed map for guiding medicinal chemistry efforts to improve binding affinity and drug-like properties. nih.gov These studies underscore the potential of using scaffolds like this compound as a foundation for developing novel antiviral agents that target critical viral enzymes.
Receptor Binding Studies and Ligand-Receptor Interaction Analysis (molecular level)
Understanding the interaction between a small molecule and its biological receptor at the molecular level is fundamental to drug discovery. While specific receptor binding assays for this compound are not extensively documented, molecular docking studies of its derivatives provide significant insight into potential ligand-receptor interactions. These computational models predict how a ligand binds within the active site of a target protein, highlighting the key intermolecular forces involved.
The functional groups of this compound contribute distinctively to its binding potential:
Pyridine Ring: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.
Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to the receptor.
Hydroxyl Group (-OH): This group is a classic hydrogen bond donor and acceptor, enabling strong, directional interactions with polar residues like serine, threonine, or the peptide backbone.
Chloro Group (-Cl): The halogen atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and specificity. It also increases the lipophilicity of the molecule, potentially favoring interactions with hydrophobic pockets.
Methyl Group (-CH3): This group contributes to hydrophobic interactions, fitting into nonpolar pockets within the receptor and displacing water molecules, which is an entropically favorable process.
Docking studies of pyridine derivatives with targets such as the E. coli PDF enzyme and succinate (B1194679) dehydrogenase have illustrated these principles. researchgate.netnih.gov For example, molecular docking of an antifungal pyridine derivative revealed that it could bind to succinate dehydrogenase through a combination of hydrogen bonding, π-system interactions, and hydrophobic forces. researchgate.net
Modulation of Cellular Pathways (in vitro experimental models)
Derivatives built upon scaffolds similar to this compound have been shown to modulate critical cellular pathways in in vitro models, particularly those related to cell proliferation and apoptosis (programmed cell death).
In cancer cell line studies, certain halogenated derivatives have demonstrated cytotoxic effects by inducing apoptosis. mdpi.commdpi.com The mechanism often involves an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and a decrease in the mitochondrial membrane potential. mdpi.commdpi.com This disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.
Further investigation into the apoptotic mechanism reveals that active compounds can modulate the levels of key regulatory proteins. For example, some indole (B1671886) derivatives, which can be structurally related to pyridines, have been shown to increase the expression of pro-apoptotic proteins like Caspase-3, Caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Caspases are a family of protease enzymes that execute the process of apoptosis. nih.gov The ability of these compounds to alter the balance of pro- and anti-apoptotic proteins highlights their potential to influence cell fate decisions in experimental models. nih.gov
Antimicrobial and Antifungal Activity Investigations (in vitro screening and mechanism)
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for conferring antimicrobial and antifungal properties. nih.gov Derivatives incorporating the chloropyridine structure are frequently evaluated for their efficacy against a range of bacterial and fungal pathogens.
In vitro screening has shown that pyridine derivatives can be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger. nih.govannexpublishers.com The mechanism of action for these compounds can be multifaceted. For azole-pyridine hybrids, it is proposed that they act as multitarget ligands, simultaneously inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (blocking ergosterol (B1671047) biosynthesis) and disrupting cell wall synthesis. nih.gov Other pyridine derivatives are thought to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. researchgate.net
The table below summarizes the in vitro antimicrobial activity of selected pyridine derivatives, demonstrating the potency that can be achieved with this structural class.
| Compound Class | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Oxazolidinone Derivative (7j) | Drug-sensitive/resistant Gram-positive bacteria | MIC | 0.25 µg/mL | nih.gov |
| Bis-(imidazole)-pyridine hybrid (5a) | Candida parapsilosis | Inhibition Zone | 19 mm | nih.gov |
| Bis-(imidazole)-pyridine hybrid (5a) | Candida albicans ATCC 10231 | Inhibition Zone | 23 mm | nih.gov |
| Thiophene-pyridine hybrid (80) | Aspergillus fumigates | Activity | Higher than Amphotericin B | nih.gov |
| 2-Chloroquinoline Derivative (21) | Antibacterial Activity | MIC | 12.5 µg/mL | annexpublishers.com |
Development as Biochemical Probes or Fluorescent Tags
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biomolecules and cellular processes. nih.gov The development of these probes often relies on core heterocyclic structures, known as fluorophores, which can be chemically modified to create sensors for specific analytes or to label particular cellular compartments.
The aminopyridine scaffold is recognized as a promising basis for fluorescent probes due to its high quantum yield. mdpi.com While this compound is not an aminopyridine, its pyridine core represents a viable starting point for the synthesis of novel fluorescent molecules. Through chemical modification—for example, by introducing amine groups or conjugating it to other fluorescent systems—the pyridine scaffold can be elaborated into probes. mdpi.com The design of such probes is modular; the core fluorophore provides the fluorescent signal, while attached chemical moieties can confer specificity for a biological target or sensitivity to environmental changes like pH. nih.gov The inherent properties of the pyridine ring, combined with the potential for diverse chemical derivatization, make it a suitable platform for designing the next generation of biochemical probes. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies for Designing Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective bioactive agent. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify which functional groups are critical for its function. The this compound scaffold offers multiple points for modification to explore SAR.
Studies on various pyridine and related heterocyclic derivatives have established several key SAR principles:
Influence of Halogens: The presence and position of halogen atoms like chlorine can significantly affect activity. In some series, a chloro-substituent enhances antimicrobial activity. nih.govmdpi.com For certain enzyme inhibitors, the position of the halogen on an aromatic ring is crucial, with para-substitution sometimes leading to a reduction in potency compared to an unsubstituted ring. nih.gov
Role of Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups often enhances antiproliferative activity against cancer cell lines. nih.gov The ability of the -OH group to participate in hydrogen bonding is frequently critical for high-affinity interactions with biological targets. mdpi.com
Impact of Substituent Position: The specific placement of substituents on the pyridine ring is critical. For pyrazolo[4,3-c]pyridine derivatives acting as protein-protein interaction inhibitors, modifications at different positions on the scaffold led to vastly different activities, allowing for the rational design of more potent hybrid molecules. acs.org
The table below outlines general SAR trends observed in studies of pyridine derivatives.
| Structural Modification | Observed Effect on Bioactivity | Compound Class / Target | Source |
|---|---|---|---|
| Addition of -OCH3 groups | Increased antiproliferative activity | Pyridine Derivatives | nih.gov |
| Presence of a para-substituent on a benzoyl moiety | Crucial for antifungal activity | Bis-(imidazole/benzimidazole)-pyridine hybrids | nih.gov |
| Replacement of phenyl with 3,4,5-trimethoxyphenyl group | Reduced AChE inhibition | Pyridine Diamine Derivatives | nih.gov |
| Presence of a hydroxy group on the benzene (B151609) ring | Strongly related to cytotoxic activity | Benzenesulfonyl-aminoguanidines | mdpi.com |
| Merging features from two active ligands | Superior activity in hybrid molecule | Pyrazolo[4,3-c]pyridine Derivatives | acs.org |
Material Science and Advanced Technology Applications Non Biological/non Clinical
Utilization as Building Blocks in Polymer Chemistry
There is currently a lack of specific research data on the use of 5-chloro-2-methylpyridin-3-ol as a monomer or building block in polymer synthesis. The potential for its integration into polymer chains would theoretically depend on the reactivity of its hydroxyl and chloro functional groups. However, no specific studies detailing such polymerization reactions or the properties of the resulting polymers were identified.
Integration into Coordination Polymers or Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials formed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net While pyridinol-based ligands are utilized in the synthesis of coordination polymers, specific research detailing the incorporation of this compound into such frameworks is not available. The design and synthesis of MOFs often involve polydentate ligands to create robust, porous structures, and the specific steric and electronic properties of this compound may influence its suitability as a ligand in this context. mdpi.comcnr.it
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on non-covalent interactions between molecules. nih.gov While the hydroxyl and chloro substituents on the pyridine (B92270) ring of this compound could theoretically participate in hydrogen bonding and other non-covalent interactions, there is no specific research available on its application in forming complex supramolecular assemblies. Studies on similar molecules, such as substituted phenols, have explored their supramolecular structures through interactions like O-H⋯O hydrogen bonds. researchgate.net
Role as Ligands in Catalysis
Pyridine derivatives are common ligands in catalysis, where they can coordinate with metal centers to influence the catalytic activity and selectivity of a reaction. nih.govresearchgate.net However, there are no specific studies found that investigate the use of this compound as a ligand in any catalytic process. The performance of a ligand in catalysis is highly dependent on its electronic and steric profile, and the specific effects of the chloro and methyl groups of this compound in a catalytic system have not been documented.
Potential in Photonic and Electronic Materials (e.g., OLEDs, Sensors)
Organic compounds with specific electronic and photophysical properties are essential for applications in photonic and electronic materials, such as Organic Light-Emitting Diodes (OLEDs) and chemical sensors. While pyridine-containing compounds are explored for these applications, there is no available research that specifically evaluates the properties of this compound for use in these technologies. Such applications would require detailed investigation into its luminescence, charge transport capabilities, and sensitivity to analytes, for which no data has been published.
Environmental Chemistry and Degradation Studies of 5 Chloro 2 Methylpyridin 3 Ol
Photodegradation Pathways in Aqueous Environments
Photodegradation, or photolysis, is a process where chemical compounds are broken down by light. In aqueous environments, this can occur through direct absorption of light energy by the compound or indirectly through reactions with photochemically generated reactive species.
For chlorinated pyridines, photodegradation is a significant transformation pathway. Research on analogous compounds, such as 2-chloropyridine (B119429), provides insight into the likely photodegradation mechanisms of 5-chloro-2-methylpyridin-3-ol. nih.gov The primary step often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV radiation. scispace.com This generates a pyridinyl radical and a chlorine radical.
The resulting pyridinyl radical is highly reactive and can undergo several subsequent reactions:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the surrounding water molecules or other organic matter, leading to the formation of 2-methylpyridin-3-ol.
Hydroxylation: Reaction with water or hydroxyl radicals (•OH), which can be formed from the photolysis of other substances in the water like nitrates or chlorine, can introduce additional hydroxyl groups to the pyridine (B92270) ring. nih.goviuvaeducationresourcecenter.org
Ring Opening: Prolonged irradiation can lead to the cleavage of the pyridine ring, forming smaller, aliphatic compounds.
A study on the photolysis of 2-chloropyridine identified several intermediate products, including other pyridine derivatives like 6-chloro-2-pyridinecarboxylic acid and ring-opened products such as 1H-pyrrole-2-carboxaldehyde. nih.gov It is plausible that this compound would follow similar pathways, leading to hydroxylated and dechlorinated intermediates before eventual mineralization.
Table 1: Potential Photodegradation Products of Chlorinated Pyridines
| Precursor Compound | Potential Intermediate Products | Reaction Type |
|---|---|---|
| 2-Chloropyridine | 2,3-Dichloropyridine, 2-Pyridinecarbonitrile, 1H-pyrrole-2-carboxaldehyde | Dechlorination, Oxidation, Ring Opening |
It is important to note that the genotoxicity of the water can fluctuate during treatment, as some intermediate products may be more toxic than the parent compound. nih.gov Complete degradation to benign substances is therefore the desired outcome for environmental remediation.
Biodegradation Mechanisms by Microorganisms
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a key process for the natural attenuation of environmental contaminants. Pyridine and its substituted derivatives are known to be biodegradable, although the rate and pathway can be highly dependent on the specific substitutions on the ring. tandfonline.com
Numerous bacterial species from genera including Arthrobacter, Paracoccus, Pseudomonas, and Rhodococcus have been identified as capable of degrading pyridine compounds. researchgate.net The microbial degradation of pyridines typically proceeds through initial enzymatic attacks that activate the stable aromatic ring. Two primary strategies have been identified:
Hydroxylation: This is a common initial step where monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the pyridine ring. For this compound, which already possesses a hydroxyl group, further hydroxylation could occur, making the ring more susceptible to cleavage. Bacteria are known to degrade many hydroxypyridines via hydroxylated intermediates. tandfonline.com
Reductive Mechanisms: Some pathways may involve initial reduction of the pyridine ring before cleavage. tandfonline.com
Direct Ring Cleavage: Recent research has identified pathways where a two-component flavin-dependent monooxygenase directly cleaves the pyridine ring without prior hydroxylation. nih.govasm.org
In the case of Arthrobacter sp., the degradation of pyridine was found to proceed through four enzymatic steps, ultimately yielding succinic acid, a readily metabolizable compound. nih.govasm.org The presence of chlorine and methyl groups on this compound will influence the specific enzymes and pathways involved. The chlorine substituent, in particular, may require specific dehalogenase enzymes for its removal, a critical step in detoxification.
Table 2: Genera of Microorganisms Known for Pyridine Degradation
| Microbial Genus | Environment | Reference |
|---|---|---|
| Arthrobacter | Soil, Sludge | researchgate.net |
| Paracoccus | Aerobic Granules | researchgate.net |
| Pseudomonas | Soil | researchgate.net |
| Rhodococcus | Soil | researchgate.net |
Advanced Oxidation Processes (AOPs) for Environmental Remediation Research
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are particularly effective for degrading recalcitrant compounds that are resistant to conventional biological treatments. Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton, photocatalysis (e.g., UV/TiO₂), and sonolysis. mdpi.comnih.gov
The degradation of this compound via AOPs would proceed through the attack of hydroxyl radicals on the pyridine ring. The •OH radical is a powerful, non-selective oxidizing agent that can:
Abstract a hydrogen atom from the methyl group.
Add to the electron-rich pyridine ring, forming hydroxylated intermediates.
Attack the C-Cl bond, leading to dechlorination.
These initial reactions lead to a cascade of further oxidation, resulting in the opening of the aromatic ring and the formation of smaller organic acids (e.g., oxalic, formic acid) and eventually, complete mineralization to CO₂, H₂O, and inorganic chloride ions. oapen.org
Studies on the degradation of the pesticide chlorpyrifos (B1668852), which contains a chlorinated pyridine ring, have shown that AOPs like the Fenton process, UV/TiO₂, and sonolysis are effective in its removal. nih.gov The degradation pathways proposed in these studies often involve dechlorination and hydroxylation, similar to what would be expected for this compound. nih.gov
Table 3: Common Advanced Oxidation Processes and Their Mechanisms
| AOP Type | Primary Reactive Species | Typical Byproducts of Organic Degradation |
|---|---|---|
| UV/H₂O₂ | •OH | Hydroxylated intermediates, organic acids |
| Fenton (Fe²⁺/H₂O₂) | •OH | Hydroxylated intermediates, organic acids |
| UV/TiO₂ (Photocatalysis) | •OH, O₂⁻ | Hydroxylated intermediates, organic acids |
| Sonolysis | •OH | Hydroxylated intermediates, organic acids |
The efficiency of AOPs depends on factors such as pH, temperature, and the concentration of the catalyst and oxidant. mdpi.com For instance, Fenton and photo-Fenton reactions are most effective at acidic pH values (typically 2-3). mdpi.com
Environmental Fate and Persistence Modeling
Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. researchgate.net These models integrate a chemical's physicochemical properties with environmental parameters to estimate its concentration in various compartments like air, water, soil, and sediment. mdpi.com
To model the fate of this compound, software packages like the US EPA's EPISuite are often used. nih.gov These tools estimate key properties and predict degradation half-lives. Important parameters for modeling include:
Soil Adsorption Coefficient (Koc): This determines the chemical's tendency to bind to soil and sediment, affecting its mobility.
Henry's Law Constant: This indicates the partitioning between air and water.
Degradation Half-lives: Models predict half-lives for processes like hydrolysis, photolysis, and biodegradation in soil and water.
For example, modeling for 4-aminopyridine, a related compound, using the EPI Suite fugacity model predicted an aerobic metabolism half-life of 75 days and an anaerobic half-life of about one year, suggesting it is persistent in the environment. regulations.gov Similar modeling for this compound would be crucial for assessing its persistence.
Catchment-scale models can also be employed to predict pesticide transport and degradation, although their accuracy is sensitive to spatial variations in soil properties and microbial activity. nih.gov Such models often require input data on degradation rate constants, which can be highly variable. nih.gov Therefore, a combination of laboratory data and predictive modeling is essential for a comprehensive environmental risk assessment. nih.govdigitellinc.com
Table 4: Key Parameters in Environmental Fate Modeling
| Parameter | Description | Importance |
|---|---|---|
| Half-life (t₁/₂) in Water/Soil | Time for 50% of the compound to degrade | Indicates persistence in a specific medium |
| Soil Adsorption Coefficient (Koc) | Tendency to adsorb to soil organic carbon | Affects leaching to groundwater and runoff |
| Water Solubility | Maximum amount that can dissolve in water | Influences mobility in aquatic systems |
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the separation and purity assessment of organic compounds like 5-chloro-2-methylpyridin-3-ol. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of moderately polar, non-volatile compounds such as pyridinol derivatives. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. The polarity of this compound, imparted by its hydroxyl group, makes it well-suited for this technique. By adjusting the mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with acid modifiers, retention and separation from impurities or related compounds can be finely controlled.
Table 1: Illustrative HPLC-UV Parameters for Analysis of a Related Chlorinated Pyridine (B92270) Compound This table is based on a method for 5-amino-2-chloropyridine (B41692) and serves as a representative example. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm i.d., 2.7 µm) |
| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For polar molecules containing functional groups like the hydroxyl group in this compound, direct analysis by GC can be challenging due to potential issues with peak tailing and thermal degradation in the injector or column.
To overcome these challenges, derivatization is a common strategy. The polar hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether by reacting it with a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov This process increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. nih.govresearchgate.net The derivatized analyte is then separated on a low-polarity capillary column (e.g., HP-5ms) and can be detected by various detectors, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS in reaction monitoring)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint, allowing for unambiguous identification. In reaction monitoring, GC-MS can be used to track the consumption of starting materials and the formation of this compound and any byproducts, providing crucial information for process optimization. The use of GC-MS has been demonstrated for the analysis of other substituted pyridines and related volatile compounds in complex matrices. nih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique ideal for detecting trace amounts of compounds in complex samples without derivatization. The compound is first separated by HPLC and then detected by a tandem mass spectrometer. In the MS/MS process, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances selectivity and sensitivity. mdpi.com LC-MS/MS is the method of choice for analyzing polar, non-volatile metabolites like pyridinols in biological and environmental samples. researchgate.netnih.gov
Advanced Electrochemical Sensing Applications
Electrochemical sensors offer a promising avenue for the rapid, cost-effective, and portable detection of electroactive compounds like this compound. The phenolic hydroxyl group on the pyridine ring is susceptible to oxidation, which can generate a measurable electrical signal (current or potential).
Advanced sensors can be fabricated by modifying electrode surfaces with nanomaterials to enhance sensitivity and selectivity. Materials such as graphene, metal-organic frameworks (MOFs), and gold nanoparticles can be used to increase the electrode's effective surface area and improve its electrocatalytic activity towards the target analyte. researchgate.netmdpi.com For instance, research on electrochemical sensors for other nitrogen-containing heterocycles like pyridine and nicotine (B1678760) has shown that modifying glassy carbon electrodes with these materials can lead to low detection limits and high selectivity. researchgate.netmdpi.com A sensor for this compound could be developed based on the principle of its electrochemical oxidation at the surface of such a modified electrode, with the resulting current being proportional to its concentration. While specific sensors for this compound have not been reported, the successful development of sensors for purine (B94841) antimetabolites and other heterocycles demonstrates the feasibility of this approach. nih.govnih.gov
Quantitative Determination in Complex Matrices (e.g., reaction mixtures, environmental samples)
The quantitative determination of this compound in complex matrices requires robust sample preparation to remove interferences, followed by analysis using a highly selective and sensitive technique.
For environmental or biological samples, a sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed. This approach involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like magnesium sulfate (B86663) (to remove water) and graphitized carbon black (to remove pigments and nonpolar interferences). nih.gov
Following sample preparation, GC-MS/MS or LC-MS/MS are the preferred techniques for quantification due to their high selectivity and sensitivity. A validated method for the simultaneous determination of the pesticide chlorpyrifos (B1668852) and its pyridinol metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), in duck muscle using QuEChERS and GC-MS/MS demonstrates the effectiveness of this workflow. nih.gov The method achieved low limits of detection (LOD) and quantification (LOQ) with good accuracy and precision. nih.gov A similar strategy could be validated for the determination of this compound in various complex samples.
Table 2: Example Performance of a Validated Method for a Related Chlorinated Pyridinol in a Complex Matrix This table is based on a GC-MS/MS method for 3,5,6-trichloro-2-pyridinol (TCP) in duck muscle and serves as a representative example. nih.gov
| Parameter | Value |
|---|---|
| Analyte | 3,5,6-trichloro-2-pyridinol (TCP) |
| Technique | QuEChERS with derivatization and GC-MS/MS |
| Linearity Range | 1 to 1,000 µg/kg (r ≥ 0.998) |
| Recovery | 74.8% - 81.8% |
| Precision (RSD) | < 12.3% |
| Limit of Detection (LOD) | 0.15 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Future Perspectives and Emerging Research Areas for 5 Chloro 2 Methylpyridin 3 Ol
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing molecular design and discovery by enabling rapid, in silico prediction of chemical properties and biological activities. For 5-chloro-2-methylpyridin-3-ol, these computational tools offer a powerful approach to navigate its vast chemical space and design novel analogues with tailored functionalities.
ML algorithms can be trained on large datasets of known molecules to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can predict a wide array of characteristics for derivatives of this compound without the need for initial synthesis and testing. For instance, AI could predict how modifications to the pyridine (B92270) ring—such as altering substituent groups—would affect properties like solubility, toxicity, metabolic stability, and binding affinity to a specific biological target.
Generative AI models can further accelerate this process. By learning from the structural rules and property distributions of known active compounds, these models can design entirely new molecules based on the this compound scaffold that are optimized for a desired therapeutic profile. This approach significantly reduces the time and cost associated with the early stages of drug discovery and materials development.
Table 1: Hypothetical AI/ML-Predicted Properties for Novel Derivatives of this compound
| Derivative | Modification | Predicted Solubility (mg/L) | Predicted Binding Affinity (pIC50) | Predicted Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| Parent | 5-Cl, 2-Me, 3-OH | 150 | 5.2 | >2000 |
| Analog A | 3-OH -> 3-NH2 | 210 | 6.8 | >2000 |
| Analog B | 2-Me -> 2-CF3 | 95 | 7.5 | 1500 |
| Analog C | H at C4 -> F | 140 | 5.9 | >2000 |
| Analog D | H at C6 -> OMe | 180 | 6.1 | 1850 |
Role in Systems Chemistry and Combinatorial Library Synthesis
Systems chemistry investigates complex chemical systems and the emergent properties that arise from the interactions of their components. In this context, this compound can serve as a versatile building block for the creation of dynamic combinatorial libraries. Combinatorial chemistry is a technique that enables the rapid synthesis of a large number of different but structurally related molecules. fortunepublish.com
Starting from the this compound core, a combinatorial library can be generated by systematically introducing a variety of substituents at different positions on the pyridine ring. fortunepublish.comscilit.com This is particularly effective using solid-phase synthesis, where the core molecule is anchored to a resin and subsequently treated with a series of reagents in a predefined sequence. fortunepublish.com This methodology allows for the creation of thousands to millions of unique compounds in a highly automated fashion. nih.gov
These libraries are invaluable for high-throughput screening campaigns to identify "hit" compounds with specific biological activities or material properties. For example, a library based on this scaffold could be screened against a panel of bacterial enzymes to discover new antibiotic candidates or evaluated for its light-emitting properties to find novel materials for organic electronics. The positional scanning approach within these libraries can rapidly elucidate the structure-activity relationships, pinpointing which functional groups at specific positions contribute most to the desired effect. nih.gov
Table 2: Illustrative Combinatorial Library Design from this compound Scaffold
Integration with Nanotechnology for Novel Functional Materials
The convergence of organic chemistry and nanotechnology presents exciting opportunities for creating advanced functional materials. The unique electronic and chemical properties of this compound make it a candidate for integration with nanomaterials to develop hybrid systems with novel capabilities.
One promising area is in the development of targeted drug delivery systems. The compound could be chemically modified to act as a ligand that specifically binds to receptors on diseased cells. By conjugating this modified molecule to the surface of nanoparticles (e.g., liposomes, gold nanoparticles, or carbon nanotubes), a smart drug-delivery vehicle could be engineered. Such a system could carry a therapeutic payload directly to the target site, enhancing efficacy and reducing systemic side effects.
Furthermore, the pyridinol moiety can be used to functionalize quantum dots or other fluorescent nanoparticles. The interaction between the organic molecule and the nanoparticle surface could modulate the photophysical properties of the system, leading to the development of highly sensitive and selective chemical sensors. For instance, the binding of a specific analyte to the this compound unit could trigger a change in fluorescence, providing a detectable signal.
Table 3: Potential Applications of this compound in Nanotechnology
| Nanomaterial | Functionalization Approach | Potential Application |
|---|---|---|
| Gold Nanoparticles | Thiol linkage to the pyridine ring | Targeted drug delivery, biosensing |
| Quantum Dots | Coordination via the hydroxyl group or nitrogen atom | Fluorescent imaging probes, chemical sensors |
| Carbon Nanotubes | Covalent attachment via amide or ester bonds | Nanoelectronic components, reinforced composites |
| Silica Nanoparticles | Surface silanization and subsequent coupling | Controlled release systems, catalysis |
Interdisciplinary Research with Physics and Engineering for Device Applications
The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. semanticscholar.org Pyridine-containing compounds are of significant interest in this area due to their inherent electronic characteristics, including their electron-deficient nature, which facilitates electron transport.
Interdisciplinary research involving this compound could explore its potential as a functional material in such devices. The specific arrangement of chloro, methyl, and hydroxyl substituents on the pyridine ring influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical parameters that determine a material's suitability for applications in:
Organic Light-Emitting Diodes (OLEDs): As a host material, an electron-transporting layer, or an emissive dopant.
Organic Photovoltaics (OPVs): As an electron acceptor (n-type) material when appropriately functionalized.
Organic Field-Effect Transistors (OFETs): As the semiconductor channel material for sensing applications or in logic circuits. digitellinc.com
Collaboration between chemists, physicists, and engineers would be essential to fully investigate these possibilities. This would involve synthesizing derivatives, characterizing their photophysical and electronic properties (e.g., absorption, emission, charge carrier mobility), and fabricating prototype devices to evaluate their performance.
Table 4: Potential Device Applications and Key Properties for Investigation
| Device Application | Key Property to Investigate | Role of this compound Derivative |
|---|---|---|
| OLED | Emission Spectrum, Quantum Yield | Emissive layer dopant or host |
| OFET | Charge Carrier Mobility, On/Off Ratio | Active semiconductor channel |
| OPV | HOMO/LUMO Energy Levels, Absorption Spectrum | Electron acceptor or donor material |
| Chemical Sensor | Change in Conductivity/Fluorescence upon Analyte Binding | Active sensing layer |
Q & A
Q. What are the recommended synthetic routes for obtaining 5-chloro-2-methylpyridin-3-ol with high purity?
Methodological Answer:
- Boronic Acid Cross-Coupling : Utilize Suzuki-Miyaura coupling with 2-chloro-3-methylpyridine-5-boronic acid (CAS 1003043-40-0) to introduce functional groups. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to minimize side products .
- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify substituent positions. For example, the hydroxyl proton (δ ~10–12 ppm) and methyl group (δ ~2.5 ppm) .
- X-Ray Crystallography : Employ SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), SHELXS-97 for solution, and SHELXL-2018 for refinement. Resolve hydrogen bonding between the hydroxyl group and adjacent atoms .
Q. What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 0°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from UV light using amber glass vials.
- Moisture Control : Use desiccants (e.g., silica gel) in storage chambers to avoid hydrolysis of the hydroxyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Iterative Data Analysis : Compare experimental NMR/IR with computational predictions (DFT calculations at B3LYP/6-31G* level). For example, discrepancies in chemical shifts may arise from solvent effects or tautomerism .
- Cross-Validation : Use complementary techniques (e.g., high-resolution mass spectrometry for molecular formula confirmation, X-ray crystallography for unambiguous structural assignment) .
Q. What strategies optimize regioselective functionalization of this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the hydroxyl group, enabling selective substitution at C4. Quench with electrophiles (e.g., aldehydes) .
- Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to direct reactions to the chloro-substituted position. Subsequent deprotection with TBAF restores the hydroxyl group .
Q. How does SHELX software enhance structural determination of halogenated pyridinols?
Methodological Answer:
- High-Resolution Refinement : SHELXL’s least-squares algorithms refine positional and thermal parameters, critical for resolving Cl···O hydrogen bonds (e.g., bond lengths ~3.0 Å) .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twin domains in crystals, improving R-factor convergence (<5% for high-quality datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
